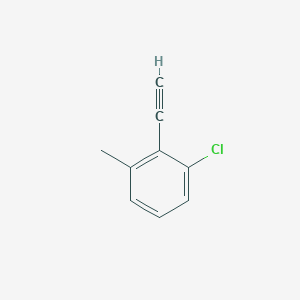

1-Chloro-2-ethynyl-3-methylbenzene

Description

Significance of Arylalkynes as Synthetic Building Blocks

Arylalkynes, hydrocarbons containing an aromatic ring directly attached to a carbon-carbon triple bond, are highly prized as building blocks in organic synthesis. The ethynyl (B1212043) group (–C≡CH) is a hub of reactivity, participating in a wide array of chemical transformations. These include, but are not limited to, cycloaddition reactions, coupling reactions (such as the Sonogashira, Heck, and Glaser couplings), and nucleophilic additions. This versatility allows for the construction of complex molecular architectures, including polycyclic aromatic hydrocarbons, heterocycles, and conjugated polymers, which are of interest for their electronic and photophysical properties.

Strategic Importance of Halogenated Organic Compounds in Chemical Transformations

The introduction of a halogen atom into an organic molecule profoundly alters its chemical and physical properties. bldpharm.comnih.gov Halogens, such as chlorine, act as excellent leaving groups in nucleophilic substitution reactions and are pivotal for cross-coupling reactions, where a carbon-halogen bond is selectively transformed into a new carbon-carbon or carbon-heteroatom bond. nih.gov This strategic placement of a halogen atom provides a reactive handle for chemists to elaborate a molecule's structure with high precision. In the United States, over 88% of pharmaceuticals rely on chlorine chemistry at some stage of their production. nih.gov

Positional Isomerism and Substituent Effects in Halogenated Arylalkyne Chemistry

The specific placement of functional groups on an aromatic ring, known as positional isomerism, has a dramatic impact on a molecule's reactivity and properties. In the case of 1-Chloro-2-ethynyl-3-methylbenzene (B6159441), the ortho-positioning of the chloro and ethynyl groups, with an adjacent methyl group, creates a unique electronic and steric environment. The electron-withdrawing nature of the chlorine atom can influence the acidity of the acetylenic proton and the regioselectivity of reactions involving the alkyne. The methyl group, being electron-donating, can also modulate the electron density of the aromatic ring. The steric bulk of the substituents can influence the accessibility of the reactive sites to catalysts and reagents.

The interplay of these electronic and steric effects is a key consideration in the synthetic utility of substituted arylalkynes. For instance, the regioselectivity of reactions on unsymmetrically substituted arynes is a subject of considerable research.

Overview of Research Trajectories for this compound

While specific research literature on this compound is not extensively available, its structural features suggest several potential research applications. The presence of both a halogen and a terminal alkyne makes it an ideal candidate for a variety of synthetic transformations.

A primary area of investigation would likely involve its use in palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction would allow for the extension of the carbon skeleton by coupling the alkyne with aryl or vinyl halides. The chlorine atom could subsequently be used in another coupling reaction, allowing for the sequential and controlled formation of multiple carbon-carbon bonds.

Furthermore, the ortho-relationship of the chloro and ethynyl groups could be exploited in cyclization reactions to form heterocyclic compounds, such as benzofurans or indoles, which are common motifs in biologically active molecules. The adjacent methyl group would be expected to influence the regioselectivity of such cyclizations.

The compound could also serve as a valuable intermediate in the synthesis of more complex, polysubstituted aromatic compounds. The differential reactivity of the chloro and ethynyl groups allows for a stepwise functionalization of the benzene (B151609) ring. Research in this area would contribute to the broader understanding of how substituent effects direct the outcomes of reactions on polysubstituted aromatic systems.

Physicochemical Data of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₉H₇Cl | 150.60 | 2228993-04-0 bldpharm.com |

| 1-Chloro-2-ethynylbenzene | C₈H₅Cl | 136.58 | 873-31-4 bldpharm.com |

| 1-Ethynyl-3-methylbenzene (B1295246) | C₉H₈ | 116.16 | 766-82-5 aceschem.combldpharm.com |

| 1-Chloro-2-methylbenzene | C₇H₇Cl | 126.583 | 95-49-8 nist.gov |

| 1-Chloro-3-ethynylbenzene | C₈H₅Cl | 136.58 | 766-83-6 nih.gov |

| 1-Chloro-2-ethyl-3-methylbenzene | C₉H₁₁Cl | 154.63 | 19814804 nih.gov |

| 2-Chloro-1-ethynyl-4-fluoro-3-methylbenzene | C₉H₆ClF | 168.60 | Not Available uni.lu |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-ethynyl-3-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl/c1-3-8-7(2)5-4-6-9(8)10/h1,4-6H,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEIUXDULZFHHCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 1 Chloro 2 Ethynyl 3 Methylbenzene

Direct Synthetic Routes to 1-Chloro-2-ethynyl-3-methylbenzene (B6159441)

Direct synthetic routes aim to construct the target molecule in a minimal number of steps, often by forming the key carbon-carbon or carbon-halogen bond on a pre-functionalized benzene (B151609) ring.

Alkynylation Strategies from Halogenated Toluene (B28343) Derivatives

The most prominent method for introducing an ethynyl (B1212043) group onto an aromatic ring is the Sonogashira cross-coupling reaction. libretexts.org This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of a base. libretexts.org

For the synthesis of this compound, a suitable precursor would be a dihalogenated 3-methyltoluene, such as 1-chloro-2-iodo-3-methylbenzene. The greater reactivity of the carbon-iodine bond compared to the carbon-chlorine bond allows for selective alkynylation at the 2-position. The reaction would proceed by the oxidative addition of the aryl iodide to the palladium(0) catalyst, followed by transmetalation with a copper acetylide (formed from the terminal alkyne and the copper(I) co-catalyst) and subsequent reductive elimination to yield the final product and regenerate the catalyst. libretexts.org A common alkyne source is trimethylsilylacetylene (B32187) (TMSA), which introduces a protected ethynyl group that can be easily deprotected using a mild base like potassium carbonate in methanol.

A plausible reaction scheme is as follows: Starting Material: 1-chloro-2-iodo-3-methylbenzene Reagents: Trimethylsilylacetylene (TMSA), Pd(PPh₃)₄ (catalyst), CuI (co-catalyst), Et₃N (base) Product: 1-chloro-2-(trimethylsilylethynyl)-3-methylbenzene, followed by deprotection to yield this compound.

Chlorination Approaches to Methyl-Substituted Arylalkynes

An alternative approach involves the direct chlorination of a methyl-substituted arylalkyne, such as 1-ethynyl-3-methylbenzene (B1295246). bldpharm.com This falls under the category of electrophilic aromatic substitution (EAS). However, controlling the regioselectivity of this reaction presents a significant challenge. Both the methyl (-CH₃) and ethynyl (-C≡CH) groups are activating and ortho-, para-directing.

When 1-ethynyl-3-methylbenzene undergoes chlorination (e.g., using Cl₂ with a Lewis acid catalyst like AlCl₃), the electrophile (Cl⁺) will be directed to the positions ortho and para to the existing substituents. This leads to a mixture of isomers:

Chlorination ortho to the methyl group: 2-chloro-1-ethynyl-3-methylbenzene.

Chlorination para to the methyl group: 4-chloro-1-ethynyl-3-methylbenzene.

Chlorination ortho to the ethynyl group: The desired this compound.

Chlorination para to the ethynyl group: This position is blocked by the methyl group.

Multi-Step Syntheses and Reaction Cascade Development

To overcome the regioselectivity issues of direct substitution, multi-step syntheses are often employed. libretexts.orgyoutube.comyoutube.com These routes strategically introduce functional groups in a specific order to control the final substitution pattern. A well-designed multi-step synthesis ensures that each subsequent reaction is directed by the substituents already present on the ring. libretexts.org

A hypothetical multi-step synthesis for this compound could begin with 2-chloro-6-methylaniline. The directing influence of the amine and chloro groups can be leveraged to build the desired structure.

Example Synthetic Pathway:

Starting Material: 2-chloro-6-methylaniline.

Iodination: The amino group can be used to introduce an iodine atom at the adjacent position via a Sandmeyer-type reaction. The aniline (B41778) is first converted to a diazonium salt using nitrous acid (generated from NaNO₂ and an acid). Subsequent treatment with potassium iodide (KI) replaces the diazonium group with iodine, yielding 1-chloro-2-iodo-3-methylbenzene.

Alkynylation: As described in section 2.1.1, a Sonogashira coupling reaction is then performed on 1-chloro-2-iodo-3-methylbenzene with a protected alkyne like trimethylsilylacetylene.

Deprotection: The final step is the removal of the silyl (B83357) protecting group to reveal the terminal alkyne, yielding the target compound.

This method provides excellent control over the placement of each substituent, leading to a higher yield of the specific desired isomer compared to direct chlorination.

Investigation of Precursor Compounds and Reaction Intermediates

The choice of precursors is fundamental to the success of any synthetic route. The selection depends on the chosen strategy, commercial availability, and the reactivity of the functional groups.

| Synthetic Route | Key Precursor(s) | Key Intermediate(s) |

| Alkynylation | 1-chloro-2-iodo-3-methylbenzene, 2-bromo-6-chlorotoluene, Trimethylsilylacetylene | Aryl-palladium(II) complex, Copper(I) acetylide, 1-chloro-2-(trimethylsilylethynyl)-3-methylbenzene |

| Chlorination | 1-ethynyl-3-methylbenzene bldpharm.com | Sigma complex (arenium ion) |

| Multi-step Synthesis | 2-chloro-6-methylaniline | 2-chloro-6-methylbenzenediazonium salt, 1-chloro-2-iodo-3-methylbenzene |

Optimization of Reaction Conditions for Regioselectivity and Yield Enhancement

Optimizing reaction conditions is crucial for maximizing product yield, minimizing side reactions, and ensuring regiochemical purity, particularly in catalyzed reactions like the Sonogashira coupling. researchgate.net Key parameters for optimization include the choice of catalyst, solvent, base, and temperature.

Research into Sonogashira reactions has shown that various factors can be fine-tuned. For instance, the choice of palladium ligand can significantly impact catalytic activity. Bulky, electron-rich phosphine (B1218219) ligands can improve the efficiency of the oxidative addition and reductive elimination steps. libretexts.org Copper-free Sonogashira couplings have also been developed to create a more environmentally friendly process. researchgate.net

The table below summarizes findings from a study on optimizing a copper-iodide-promoted inverse Sonogashira reaction, which highlights the types of parameters that are typically adjusted. nih.gov

| Entry | Parameter Varied | Conditions | Conversion (%) |

| 1 | Baseline | 10.0 equiv CuI, 30.0 equiv Base, N₂, 25 °C, 24 h | 90 |

| 2 | Atmosphere | Open to air | 78 |

| 3 | Temperature | 50 °C | 95 |

| 4 | Reaction Time | 15 h | 85 |

| 5 | Copper Source | Cu(MeCN)₄PF₆ | 65 |

| 6 | Base Amount | 20.0 equiv | 92 |

| 7 | Base Amount | 10.0 equiv | 75 |

This table is an illustrative adaptation based on data for an inverse Sonogashira reaction. nih.gov

Novel Catalytic Systems in the Synthesis of Substituted Ethynylbenzenes

The development of novel catalytic systems continues to push the boundaries of efficiency and sustainability in organic synthesis. youtube.com For the synthesis of substituted ethynylbenzenes, several innovative approaches have emerged.

Palladium Nanoparticle Catalysts: Palladium nanoparticles supported on materials like aluminum hydroxide (B78521) (Al(OH)₃) have been shown to effectively catalyze ligand- and copper-free Sonogashira reactions. researchgate.net These heterogeneous catalysts are easily recoverable and can be reused multiple times without significant loss of activity, offering economic and environmental benefits. researchgate.net

Ligand-Controlled Regioselectivity: In molecules with multiple reactive sites (e.g., di-iodinated aromatics), the choice of ligand on the palladium catalyst can control which site undergoes alkynylation. rsc.org For example, monodentate phosphine ligands might direct the reaction to one position, while bidentate ligands direct it to another, offering a powerful tool for controlling regioselectivity. rsc.org

Gold Catalysis: Gold-based catalysts have emerged as powerful tools for various organic transformations, including the synthesis of substituted aromatic systems through processes like benzannulation of enynes. nih.gov

Inverse Sonogashira Reaction: This variation involves coupling an iodoalkyne with an arylboronic acid, reversing the traditional roles of the coupling partners. nih.gov This method expands the scope of accessible molecules and can be performed under mild, room-temperature conditions. nih.gov

Greener Solvents: The use of more environmentally friendly solvents, such as propylene (B89431) carbonate, has been explored for cross-coupling reactions. researchgate.net These solvents can lead to shorter reaction times and improved yields while reducing the environmental impact of the synthesis. researchgate.net

Sustainable and Atom-Economical Synthetic Approaches

The pursuit of green chemistry principles has driven the development of synthetic methodologies for aryl alkynes, such as this compound, that prioritize sustainability and atom economy. These approaches aim to minimize waste, reduce the use of hazardous materials, and enhance energy efficiency compared to traditional methods. Key strategies include the use of greener solvents, recyclable catalysts, and reaction designs that maximize the incorporation of reactant atoms into the final product.

One of the most prominent and adaptable methods for the synthesis of this compound that aligns with these principles is the Sonogashira cross-coupling reaction. wikipedia.orglibretexts.org This reaction forms the crucial carbon-carbon bond between an aryl halide and a terminal alkyne, typically utilizing a palladium catalyst and a copper co-catalyst. wikipedia.org Advances in this field have led to more sustainable protocols that address some of the drawbacks of the classical Sonogashira reaction.

Modified Sonogashira Coupling Reactions

Modern iterations of the Sonogashira coupling have been developed to be more environmentally benign. A significant advancement is the development of copper-free Sonogashira reactions. chemistryviews.org While copper(I) co-catalysts enhance reactivity, they can lead to the undesirable homocoupling of the alkyne and introduce issues with toxicity and purification. nih.gov Copper-free methods often employ specialized ligands or reaction conditions to proceed efficiently.

The choice of solvent is another critical factor in the sustainability of a synthetic process. Traditional Sonogashira reactions often use volatile and potentially toxic organic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). acs.org Greener alternatives that have been successfully employed include:

Water: Performing the reaction in aqueous media, often with the aid of surfactants to form micelles that create an oxygen-free environment for the catalyst, represents a significant step towards sustainability. chemistryviews.org

Acetonitrile/Water Azeotrope: This solvent system is less toxic than traditional aprotic polar solvents and can be more easily recovered and reused, which minimizes waste. acs.orgacs.org

Deep Eutectic Solvents (DES): These solvents, such as a mixture of choline (B1196258) chloride and glycerol, are biodegradable, have low toxicity, and can be recycled, making them an environmentally friendly reaction medium. researchgate.net

A Plausible Sustainable Synthetic Route

A sustainable synthesis of this compound can be envisioned starting from a suitable dihalogenated precursor, such as 1-chloro-2-iodo-3-methylbenzene. The higher reactivity of the carbon-iodine bond compared to the carbon-chlorine bond allows for selective coupling at the 2-position. rsc.org

The proposed reaction would involve the coupling of 1-chloro-2-iodo-3-methylbenzene with a protected or terminal alkyne, such as trimethylsilylacetylene, in a sustainable reaction medium. The reaction would be catalyzed by a palladium complex, potentially a heterogeneous one for easier recycling, and carried out under copper-free conditions to enhance atom economy by minimizing side reactions.

The reaction conditions would be optimized for mildness, aiming for room temperature to reduce energy consumption. libretexts.orgchemistryviews.org The use of a mild base is also crucial for the reaction's success. wikipedia.org After the coupling reaction, the silyl protecting group can be removed under mild conditions to yield the final product, this compound.

Chemical Reactivity and Mechanistic Studies of 1 Chloro 2 Ethynyl 3 Methylbenzene

Transformations Involving the Ethynyl (B1212043) Moiety

The terminal alkyne functionality is a versatile handle for a wide array of chemical transformations, particularly in the realm of transition metal-catalyzed reactions.

Transition Metal-Catalyzed Coupling Reactions

The Sonogashira coupling, a cornerstone of carbon-carbon bond formation, is expected to be a highly efficient reaction for 1-chloro-2-ethynyl-3-methylbenzene (B6159441). This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.

Given the structure of this compound, it can readily participate in Sonogashira couplings with various aryl halides. The presence of the methyl group at the 3-position is not anticipated to pose significant steric hindrance to the coupling reaction at the ethynyl group. A typical reaction would involve reacting this compound with an aryl iodide or bromide in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) or bis(triphenylphosphine)palladium(II) dichloride, a copper(I) salt like copper(I) iodide, and a base, commonly an amine such as triethylamine (B128534) or diisopropylamine.

| Reactant 1 | Reactant 2 | Catalyst System | Product | Predicted Yield |

| This compound | Iodobenzene | Pd(PPh₃)₄, CuI, Et₃N | 1-Chloro-3-methyl-2-(phenylethynyl)benzene | High |

| This compound | 4-Bromotoluene | PdCl₂(PPh₃)₂, CuI, i-Pr₂NH | 1-Chloro-3-methyl-2-((4-methylphenyl)ethynyl)benzene | Good to High |

| This compound | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄, CuI, Et₃N | 1-Chloro-3-methyl-2-((4-nitrophenyl)ethynyl)benzene | High |

This table presents predicted outcomes based on the reactivity of analogous compounds.

Variations of the Sonogashira coupling, including copper-free versions, are also expected to be applicable. These often utilize alternative palladium catalysts and bases and can sometimes offer advantages in terms of substrate scope and reaction conditions.

Heck-type reactions involving the ethynyl group of this compound would lead to the formation of enynes. In an intermolecular sense, the reaction of this compound with an aryl or vinyl halide under Heck conditions (a palladium catalyst and a base) would likely yield a mixture of regioisomeric and stereoisomeric alkenylated products. The regioselectivity would be influenced by the electronic nature of the coupling partner and the specific catalyst system employed.

More interestingly, the substitution pattern of this compound lends itself to intramolecular cyclization reactions. For instance, if the ethynyl group were to be first coupled with a reactant containing a nucleophilic group, subsequent intramolecular cyclization could be triggered. However, direct intramolecular cyclization involving the chloro and ethynyl groups would likely require activation of the C-Cl bond, which is generally less reactive than C-Br or C-I bonds in such transformations.

A plausible intramolecular cyclization could be envisioned if the ethynyl group first undergoes a reaction, for example, a hydration to form an acetyl group. The resulting ketone could then potentially undergo an intramolecular reaction, although this would likely require harsh conditions.

The terminal alkyne of this compound can be deprotonated to form a metal acetylide, which can then act as a nucleophile in cross-coupling reactions. For instance, treatment with a strong base like n-butyllithium would generate the corresponding lithium acetylide. This can then be reacted with various electrophiles.

A more direct approach is the use of other organometallic reagents in coupling reactions. For example, the Negishi coupling (using an organozinc reagent) or the Stille coupling (using an organotin reagent) could be employed to couple the alkyne with a suitable partner, although the Sonogashira reaction is generally more common for terminal alkynes.

Cycloaddition Chemistry

The ethynyl group is an excellent participant in various cycloaddition reactions, providing a pathway to more complex cyclic structures.

The [2+2+2] cyclotrimerization is a powerful reaction for the synthesis of substituted benzene (B151609) rings and other six-membered ring systems. In this reaction, three alkyne molecules are brought together by a transition metal catalyst, typically a rhodium or cobalt complex.

This compound could undergo self-cyclotrimerization to yield a complex mixture of substituted triphenylenes. The regioselectivity of this reaction would be a significant challenge to control, likely leading to multiple isomers.

Of greater synthetic utility would be the co-cyclotrimerization of this compound with other alkynes or nitriles. For example, co-cyclotrimerization with two equivalents of a simple alkyne like acetylene (B1199291) or propyne (B1212725) in the presence of a catalyst such as Wilkinson's catalyst (RhCl(PPh₃)₃) or a cobaltocene-based catalyst could lead to the formation of a new, highly substituted benzene ring.

| Alkyne 1 | Alkyne 2 (2 equiv.) | Catalyst | Predicted Product |

| This compound | Acetylene | [Rh(cod)₂]BF₄ | 1-Chloro-2-ethynyl-3-methyl-x,y-disubstituted benzene |

| This compound | Propyne | Co₂(CO)₈ | 1-Chloro-2-ethynyl-3-methyl-x,y,z-trisubstituted benzene |

This table presents predicted outcomes based on the reactivity of analogous compounds. The exact substitution pattern of the product would depend on the regioselectivity of the cyclization.

Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, providing a highly efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govnih.gov This reaction is prized for its reliability, straightforward nature, and broad applicability in diverse fields such as organic synthesis, medicinal chemistry, and materials science. rsc.org The mechanism, while seemingly simple, involves a series of reversible steps with copper(I) acetylide complexes. rsc.orgresearchgate.net

For this compound, the terminal alkyne functionality is readily available to participate in CuAAC reactions. When treated with an organic azide (B81097) in the presence of a copper(I) catalyst, it selectively yields the corresponding 1,4-disubstituted 1,2,3-triazole. This transformation is known for its high regioselectivity, in stark contrast to uncatalyzed reactions which often result in a mixture of 1,4- and 1,5-triazole regioisomers. nih.gov

The general scheme for the CuAAC reaction of this compound is as follows:

Reaction Scheme:

This compound + R-N3 ---[Cu(I) catalyst]---> 1-( (1-(2-chloro-3-methylphenyl))-1H-1,2,3-triazol-4-yl) )-R

This reaction can be carried out with a variety of organic azides, allowing for the introduction of diverse functional groups. The choice of the copper source is also flexible, with copper(II) salts often used in conjunction with a reducing agent to generate the active copper(I) species in situ. researchgate.net

Table 1: Examples of CuAAC Reactions with Substituted Phenylacetylenes

| Alkyne | Azide | Catalyst System | Product |

| This compound | Benzyl azide | CuSO4·5H2O, Sodium ascorbate | 1-Benzyl-4-(2-chloro-6-methylphenyl)-1H-1,2,3-triazole |

| 3-Chlorophenylacetylene nih.gov | Phenyl azide | CuI | 1-Phenyl-4-(3-chlorophenyl)-1H-1,2,3-triazole |

Other Pericyclic and Cascade Cyclization Reactions

Beyond the well-established CuAAC reaction, the ethynyl group of this compound can participate in a range of other pericyclic and cascade cyclization reactions. These transformations often lead to the formation of complex polycyclic structures in a single step, showcasing the synthetic utility of this building block.

While specific examples for this compound are not extensively documented in readily available literature, the reactivity patterns of similar ortho-substituted aryl alkynes suggest potential pathways. For instance, intramolecular Diels-Alder reactions could be envisioned if a suitable diene moiety is tethered to the aromatic ring.

Cascade reactions, which involve a sequence of intramolecular reactions, are also a possibility. These can be triggered by various reagents and lead to the rapid construction of intricate molecular architectures. The presence of the chloro and methyl substituents on the aromatic ring can influence the regioselectivity and stereoselectivity of these cyclizations.

Hydrofunctionalization Reactions of the Alkyne

The carbon-carbon triple bond in this compound is susceptible to a variety of hydrofunctionalization reactions, where an H-X molecule adds across the alkyne. These reactions are fundamental in organic synthesis as they allow for the conversion of alkynes into more saturated and functionalized structures like alkenes and ketones.

Hydrohalogenation and Stereoselectivity

The addition of hydrogen halides (H-X, where X = Cl, Br, I) to the ethynyl group of this compound can, in principle, lead to both Markovnikov and anti-Markovnikov addition products. The regioselectivity is influenced by the reaction conditions and the nature of the substituents on the aromatic ring.

Markovnikov Addition: This pathway typically proceeds via a vinyl cation intermediate, with the halide adding to the more substituted carbon of the alkyne.

Anti-Markovnikov Addition: This outcome is often favored under radical conditions or with specific catalysts.

The stereoselectivity of the addition (syn or anti) is also a critical aspect, determining the geometry of the resulting vinyl halide.

Hydration and Hydroamination

Hydration , the addition of water across the alkyne, typically requires a catalyst, such as a mercury(II) salt or a gold or platinum complex. This reaction proceeds via an enol intermediate which then tautomerizes to the more stable ketone. For terminal alkynes like this compound, this reaction would yield a methyl ketone.

Hydroamination , the addition of an N-H bond across the alkyne, is a powerful tool for the synthesis of enamines and imines, which are valuable synthetic intermediates. This transformation is generally catalyzed by transition metals.

Hydroboration and Subsequent Transformations

Hydroboration of the ethynyl group with borane (B79455) (BH3) or its derivatives, followed by oxidation, is a classic method for the anti-Markovnikov hydration of alkynes. This two-step sequence provides complementary regioselectivity to the direct hydration methods.

The initial hydroboration step involves the syn-addition of a B-H bond across the triple bond, forming a vinylborane (B8500763) intermediate. The subsequent oxidation, typically with hydrogen peroxide and a base, replaces the boron atom with a hydroxyl group, leading to an enol that tautomerizes to an aldehyde.

Reactivity of the Chloro Substituent on the Aromatic Ring

The chloro substituent on the aromatic ring of this compound also offers a handle for further functionalization. While the chlorine atom is generally considered a deactivating group for electrophilic aromatic substitution due to its inductive electron-withdrawing effect, it can participate in other types of reactions. stackexchange.com

The chloro group deactivates the benzene ring towards electrophiles, making reactions like nitration or halogenation slower than in benzene itself. stackexchange.comdocbrown.info However, the lone pairs on the chlorine atom can donate electron density to the ortho and para positions through resonance, directing incoming electrophiles to these positions. stackexchange.com

The primary reactivity of the chloro group in this context lies in its ability to undergo nucleophilic aromatic substitution (under harsh conditions or with strong activation) and, more importantly, a variety of transition-metal-catalyzed cross-coupling reactions. These reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds, making the chloro substituent a valuable site for molecular elaboration. The presence of the ortho-ethynyl and meta-methyl groups can sterically and electronically influence the efficiency and outcome of these coupling reactions. msu.edu

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNA) is a fundamental reaction class for aryl halides. In the case of this compound, two principal mechanisms are conceivable: the addition-elimination and the elimination-addition (benzyne) pathways.

The addition-elimination mechanism typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (the chlorine atom in this case) to stabilize the intermediate Meisenheimer complex. wikipedia.orglibretexts.orgorganic-chemistry.org In this compound, the ethynyl group at the ortho position can exert a modest electron-withdrawing effect through its sp-hybridized carbon atoms. The methyl group at the meta position, being electron-donating, has a less direct influence on the reaction center. Consequently, forcing conditions, such as high temperatures and strong nucleophiles, would likely be necessary to promote substitution via this pathway.

The elimination-addition mechanism , proceeding through a highly reactive benzyne (B1209423) intermediate, is another plausible route, especially with the use of a very strong base like sodium amide (NaNH₂). ub.eduyoutube.commasterorganicchemistry.com The base would abstract a proton from one of the carbons adjacent to the chlorine atom. The subsequent elimination of the chloride ion would generate a strained benzyne intermediate. The nucleophile would then attack either of the two carbons of the triple bond, leading to a mixture of products after protonation. The regioselectivity of the nucleophilic attack on the benzyne would be influenced by the electronic effects of the methyl and ethynyl substituents.

Table 1: Predicted Nucleophilic Aromatic Substitution Reactions and Conditions

| Reaction Type | Reagents and Conditions | Expected Major Product(s) | Mechanism |

| Hydroxylation | NaOH, high temperature and pressure | 2-Ethynyl-3-methylphenol | Addition-Elimination or Benzyne |

| Amination | NaNH₂, liquid NH₃ | Mixture of 2-Ethynyl-3-methylaniline and 3-Ethynyl-2-methylaniline | Benzyne |

| Thiolation | NaSH, polar aprotic solvent | 2-Ethynyl-3-methylbenzenethiol | Addition-Elimination |

Palladium-Catalyzed Aryl Halide Coupling Reactions

The chlorine atom in this compound serves as a handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.govnih.govmit.edu

The Sonogashira coupling is a particularly relevant reaction, given the presence of the ethynyl group in the molecule. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction couples an aryl halide with a terminal alkyne. While the molecule itself contains an alkyne, the aryl chloride can react with another terminal alkyne in a Sonogashira reaction. This would lead to the formation of a di-alkyne substituted benzene derivative. The reaction is typically catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst and a base.

Other important palladium-catalyzed reactions include the Suzuki coupling (with boronic acids), Heck coupling (with alkenes), and Buchwald-Hartwig amination (with amines). The success of these reactions would depend on the choice of the palladium catalyst, ligands, and reaction conditions to overcome the lower reactivity of aryl chlorides compared to bromides or iodides.

Table 2: Potential Palladium-Catalyzed Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Example) | Product Type |

| Sonogashira Coupling | Terminal Alkyne (e.g., Phenylacetylene) | Pd(PPh₃)₄, CuI, Et₃N | 1-(Phenylethynyl)-2-ethynyl-3-methylbenzene |

| Suzuki Coupling | Arylboronic acid (e.g., Phenylboronic acid) | Pd(OAc)₂, SPhos, K₃PO₄ | 2-Ethynyl-3-methylbiphenyl |

| Heck Coupling | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tol)₃, Et₃N | 1-Ethynyl-2-methyl-3-styrylbenzene |

| Buchwald-Hartwig Amination | Amine (e.g., Morpholine) | Pd₂(dba)₃, BINAP, NaOtBu | 4-(2-Ethynyl-3-methylphenyl)morpholine |

Functional Group Interconversions of the Aryl Chloride

The chloro group in this compound can be transformed into other functional groups through various interconversion reactions. ub.eduimperial.ac.uksolubilityofthings.com These transformations expand the synthetic utility of the molecule. For instance, the aryl chloride can be converted into an aryllithium or a Grignard reagent by treatment with an appropriate organometallic reagent. These organometallic intermediates can then react with a variety of electrophiles to introduce new functional groups.

Furthermore, under specific conditions, the chloro group can be reduced to a hydrogen atom, yielding 1-ethynyl-2-methylbenzene. This can be achieved through catalytic hydrogenation or by using a metal-hydride reducing agent.

Synergistic Reactivity and Chemo-Differentiation Between Functional Groups

The presence of both a chloro and an ethynyl group on the same aromatic ring gives rise to interesting possibilities for synergistic reactivity and chemo-differentiation. The two functional groups can react independently, or their reactivity can be mutually influenced.

For example, in palladium-catalyzed reactions, it is possible to selectively react one site over the other. The aryl chloride is a substrate for cross-coupling reactions, while the terminal alkyne can also participate in its own set of transformations, such as the Sonogashira coupling (as the alkyne component), click chemistry, or conversion to an alkyne-based organometallic reagent. The ability to selectively address one functional group while leaving the other intact is a key aspect of chemo-differentiation and is crucial for the synthesis of complex molecules.

The relative positioning of the chloro and ethynyl groups (ortho to each other) could also lead to unique intramolecular reactions. For instance, under certain conditions, an intramolecular cyclization could be envisioned, potentially leading to the formation of heterocyclic structures.

Detailed Mechanistic Investigations of Key Reactions

A deeper understanding of the reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes. For the palladium-catalyzed reactions of this compound, the catalytic cycle typically involves three key steps: oxidative addition, transmetalation, and reductive elimination.

In a Sonogashira coupling , the catalytic cycle would begin with the oxidative addition of the aryl chloride to a palladium(0) complex to form a palladium(II) species. Simultaneously, the terminal alkyne reacts with the copper(I) co-catalyst to form a copper acetylide. In the transmetalation step, the acetylide group is transferred from the copper to the palladium center. Finally, the reductive elimination step yields the coupled product and regenerates the palladium(0) catalyst. wikipedia.orglibretexts.org

For nucleophilic aromatic substitution via the benzyne mechanism , the reaction is initiated by the deprotonation of an aromatic proton ortho to the chlorine atom by a strong base. masterorganicchemistry.com This is followed by the elimination of the chloride ion to form the highly strained benzyne intermediate. The subsequent nucleophilic attack on the benzyne can occur at two different positions, leading to a mixture of regioisomers. The regioselectivity is governed by the electronic effects of the substituents on the benzyne ring. In the case of this compound, the resulting benzyne would be 3-ethynyl-4-methylbenzyne or 2-ethynyl-3-methylbenzyne, and the nucleophile would preferentially attack the position that leads to the more stable carbanionic intermediate.

Derivatization and Structural Diversity of 1 Chloro 2 Ethynyl 3 Methylbenzene Analogs

Synthesis of Novel Derivatives of 1-Chloro-2-ethynyl-3-methylbenzene (B6159441)

The primary route for the derivatization of this compound involves the exploitation of the reactive terminal alkyne. The Sonogashira cross-coupling reaction is a cornerstone in this context, enabling the formation of carbon-carbon bonds between the terminal alkyne of this compound and various aryl or vinyl halides. wikipedia.orgorganic-chemistry.org This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, provides a powerful tool for extending the molecular framework. wikipedia.org

For instance, coupling with substituted aryl iodides, bromides, or even chlorides can introduce a wide range of functional groups and structural motifs. The reaction conditions, including the choice of catalyst, solvent, and base, can be tailored to optimize yields and accommodate various functional groups on the coupling partner. organic-chemistry.orgresearchgate.net

Beyond the Sonogashira coupling, the ethynyl (B1212043) group can participate in other addition and cycloaddition reactions. For example, click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient method for linking the this compound core to molecules containing an azide (B81097) group, forming stable triazole linkages. medchemexpress.com This approach is widely used in medicinal chemistry and materials science for the construction of complex molecular assemblies.

The synthesis of the parent compound, this compound, can be envisioned through a multi-step sequence starting from readily available precursors like 2-chloro-6-nitrotoluene. Reduction of the nitro group to an amine, followed by diazotization and subsequent introduction of the ethynyl group, for instance via a Sandmeyer-type reaction with a suitable acetylene (B1199291) equivalent, would yield the target molecule. An alternative approach involves the Sonogashira coupling of a protected acetylene with a di-halogenated toluene (B28343) derivative, followed by deprotection.

A variety of derivatives can be synthesized, as illustrated in the following table:

| Derivative Name | Starting Material | Key Reaction |

| 1-Chloro-3-ethyl-2-methylbenzene | This compound | Catalytic hydrogenation |

| 2-Chloro-1-ethynyl-4-fluoro-3-methylbenzene | 2-Chloro-4-fluoro-3-methylaniline | Sandmeyer reaction followed by Sonogashira coupling |

| N-Methyl-3-chloroaniline | 3-Chloroaniline | N-methylation |

Comparative Reactivity Studies with Isomeric Chloro-ethynyl-methylbenzene Compounds

The reactivity of this compound is significantly influenced by the electronic and steric effects of its substituents. To understand these influences, comparative studies with its isomers, such as 1-chloro-3-ethynyl-2-methylbenzene (B2655004) and others, are crucial. cymitquimica.com

In the context of Sonogashira couplings, the position of the chloro and methyl groups relative to the ethynyl moiety can impact the reaction rate and yield. libretexts.org For instance, a methyl group ortho to the ethynyl group might exert a slight steric hindrance, potentially affecting the approach of the bulky palladium catalyst. Conversely, the electronic-donating nature of the methyl group can influence the electron density of the aromatic ring and the acidity of the acetylenic proton.

The regioselectivity of reactions involving the aromatic ring, such as electrophilic aromatic substitution, would also be expected to differ among the isomers. The directing effects of the chloro (ortho-, para-directing but deactivating) and methyl (ortho-, para-directing and activating) groups will dictate the position of incoming electrophiles. In this compound, the positions available for substitution are C4, C5, and C6. The combined directing effects of the substituents would need to be carefully considered to predict the major product.

A comparative analysis of the reactivity of different isomers is presented below:

| Isomer | Relative Position of Substituents | Expected Impact on Reactivity |

| This compound | Chloro and methyl are ortho and meta to the ethynyl group | Moderate steric hindrance at the alkyne, complex directing effects for aromatic substitution. |

| 1-Chloro-3-ethynyl-2-methylbenzene | Chloro and methyl are meta and ortho to the ethynyl group | Potentially less steric hindrance at the alkyne compared to the 1,2,3-isomer. cymitquimica.com |

| 2-Chloro-1-ethynyl-4-methylbenzene | Chloro and methyl are ortho and para to the ethynyl group | Strong activation of the aromatic ring towards electrophilic substitution at specific positions. |

Regioselective Functionalization of the Aryl and Alkyne Moieties

Achieving regioselective functionalization of both the aromatic ring and the alkyne group is key to unlocking the full potential of this compound as a molecular scaffold.

Functionalization of the Alkyne: As previously mentioned, the Sonogashira coupling and click chemistry provide excellent methods for the selective functionalization of the ethynyl group. wikipedia.orgmedchemexpress.com The choice of coupling partner in the Sonogashira reaction allows for the introduction of a vast array of functionalities. Similarly, the azide partner in a CuAAC reaction can be tailored to introduce specific chemical handles or molecular probes.

Functionalization of the Aryl Ring: Regioselective functionalization of the benzene (B151609) ring presents a greater challenge due to the presence of multiple substituents with competing directing effects. However, by carefully selecting the reaction conditions and reagents, specific positions on the ring can be targeted. For instance, directed ortho-metalation (DoM) could potentially be employed by first introducing a directing group onto the aromatic ring. Subsequent electrophilic trapping would allow for the introduction of a new substituent at a specific position.

Furthermore, the existing chloro group can be a handle for further transformations. For example, it can be substituted via nucleophilic aromatic substitution (SNAr) reactions, although this typically requires harsh conditions or the presence of strongly electron-withdrawing groups. Alternatively, it can be utilized in other cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce new carbon-carbon or carbon-nitrogen bonds, respectively. The relative reactivity of the C-Cl bond versus the C-ethynyl bond in palladium-catalyzed reactions would need to be carefully controlled, often through the choice of catalyst and ligands. libretexts.org

| Moiety | Reaction Type | Potential Functionalization |

| Alkyne | Sonogashira Coupling | Aryl, vinyl, or other carbon-based groups |

| Alkyne | Click Chemistry (CuAAC) | Triazole-linked molecules with diverse functionalities |

| Aryl Ring | Electrophilic Aromatic Substitution | Introduction of nitro, halogen, or acyl groups at specific positions |

| Aryl Ring | Nucleophilic Aromatic Substitution | Replacement of the chloro group with other nucleophiles |

| Aryl Ring | Cross-Coupling Reactions | Formation of new C-C or C-N bonds at the position of the chloro group |

Design and Synthesis of Multi-functionalized Molecular Scaffolds

The ability to selectively functionalize both the alkyne and the aromatic ring of this compound opens the door to the design and synthesis of complex, multi-functionalized molecular scaffolds. These scaffolds can serve as platforms for the development of new materials, probes, or therapeutic agents.

A synthetic strategy for a multi-functionalized scaffold could involve a stepwise approach. For example, one could first perform a Sonogashira coupling on the alkyne to introduce a desired substituent. In a subsequent step, the aromatic ring could be functionalized via an electrophilic substitution reaction, with the position of the new substituent being directed by the existing groups. Finally, the chloro group could be transformed via another cross-coupling reaction.

The versatility of this scaffold is further enhanced by the potential to introduce additional reactive handles. For example, the methyl group could be functionalized through free-radical bromination to introduce a benzylic bromide, which can then be converted to a variety of other functional groups.

The design of these scaffolds can be guided by computational modeling to predict the spatial arrangement of the functional groups and their potential interactions. This allows for the rational design of molecules with specific properties, such as the ability to bind to a biological target or to self-assemble into well-defined nanostructures.

Applications in Advanced Materials Science and Catalysis

Utilization of 1-Chloro-2-ethynyl-3-methylbenzene (B6159441) as a Monomer in Polymer Chemistry

The presence of the ethynyl (B1212043) group in this compound makes it a candidate for various polymerization techniques, offering a pathway to novel polymers with tailored electronic and physical properties. The substituents on the benzene (B151609) ring are expected to influence the polymerization process and the characteristics of the resulting polymer.

Anionic Polymerization of Functionalized Monomers

Anionic polymerization is another key technique for creating polymers with well-defined structures. While the direct anionic polymerization of this compound is not a conventional approach, this compound could be used to functionalize monomers suitable for anionic polymerization. For example, it could be reacted with a monomer containing a reactive site amenable to anionic initiation, thereby incorporating the chloro-ethynyl-methylbenzene moiety into the resulting polymer.

Alternatively, post-polymerization modification strategies could be employed. A pre-formed polymer with reactive sites could be functionalized with a derivative of this compound. This approach allows for the creation of a library of functional polymers from a common backbone. mcmaster.cauwo.ca

Incorporation into Conjugated Polymer Systems

The ethynyl linkage is a critical component in the design of conjugated polymers, which are of significant interest for their electronic and optoelectronic properties. nih.gov The incorporation of ethynylene units into a polymer backbone can enhance planarity and rigidity, which in turn affects the electronic properties of the material. nih.gov The synthesis of such polymers is often achieved through cross-coupling reactions like the Sonogashira coupling. nih.gov

This compound could serve as a valuable monomer in the synthesis of conjugated polymers. Its ethynyl group can react with aryl halides in the presence of a palladium catalyst to form a larger conjugated system. The chloro and methyl substituents on the aromatic ring would be expected to modulate the electronic properties, such as the HOMO and LUMO energy levels, of the resulting polymer. This tuning of electronic properties is crucial for applications in organic electronics, such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). The development of monodisperse conjugated polymers with well-defined sequences is an ongoing challenge where novel monomers play a key role. uchicago.edu

Precursors for Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. researchgate.netkyoto-u.ac.jp These materials have garnered immense interest for their applications in gas storage, separation, catalysis, and sensing. researchgate.net The properties of MOFs are highly dependent on the geometry and functionality of the organic linkers.

While simple aromatic compounds are common linkers, the incorporation of functional groups like the ethynyl group can lead to materials with unique properties. This compound, after modification to a multitopic ligand (e.g., by converting the chloro- and methyl-substituted ring to a carboxylate-functionalized ring), could be used to construct novel MOFs. The rigidity of the ethynyl group can contribute to the formation of robust frameworks, and the substituents could influence the pore environment and the framework's interaction with guest molecules. The synthesis of coordination polymers often involves the self-assembly of metal ions and organic ligands under various conditions, which can influence the final structure and properties. nih.gov The use of electroactive organic building blocks, such as perylene (B46583) derivatives, has been shown to impart electronic functionalities to the resulting CPs and MOFs. nih.gov

Ligand Design and Application in Catalytic Systems

The development of new ligands is a cornerstone of progress in homogeneous catalysis. imperial.ac.uk Ligands coordinate to a metal center and modulate its electronic and steric properties, thereby controlling the activity, selectivity, and stability of the catalyst. nih.gov Phosphorus-based ligands have been extensively studied, but there is a continuous search for new ligand scaffolds with unique properties. rsc.orgwiley-vch.de

Development of Homogeneous Catalysts based on this compound Derivatives

This compound can serve as a precursor for the synthesis of novel ligands for homogeneous catalysis. The ethynyl group is a versatile handle for further functionalization. For example, it can undergo a variety of reactions, including click chemistry, hydrophosphination, or Sonogashira coupling, to introduce coordinating moieties such as phosphines, N-heterocyclic carbenes (NHCs), or other donor groups.

The chloro and methyl substituents on the benzene ring would be an integral part of the resulting ligand structure, influencing the steric and electronic environment around the metal center. This is crucial for tuning the performance of the catalyst in various reactions, such as cross-coupling reactions (e.g., Suzuki-Miyaura), hydroamination, or polymerization. beilstein-journals.org The rational design of ligands by modifying their steric and electronic properties is a key strategy for improving catalytic efficiency. nih.gov

Table 2: Potential Ligand Synthesis from this compound

| Reaction on Ethynyl Group | Coordinating Group Introduced | Potential Catalyst Application | Influence of Substituents |

| Hydrophosphination | Phosphine (B1218219) | Cross-coupling, hydrogenation | Steric bulk from the methyl group and electronic effect from the chloro group can tune catalyst selectivity. |

| Click Chemistry (with an azide-functionalized donor) | Triazole-based donor | Various catalytic transformations | The substituents can influence the stability and solubility of the resulting metal complex. |

| Sonogashira Coupling (with a halogenated donor) | Extended π-system with a donor group | Catalysis involving conjugated systems | The electronic nature of the substituents can modulate the electronic properties of the ligand and thus the catalyst's activity. |

Heterogenization of Catalytic Species

The heterogenization of homogeneous catalysts is a critical strategy in green chemistry and industrial processes, aiming to combine the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. sigmaaldrich.com This is typically achieved by immobilizing a catalytically active species onto a solid support. Polymers derived from functionalized monomers like this compound can serve as robust supports for anchoring metal catalysts.

The polymerization of the ethynyl group of this compound would lead to a polyacetylene backbone, a conjugated polymer system. The pendant phenyl rings with their chloro and methyl groups can act as sites for further functionalization or direct coordination with metal centers. For instance, the chloro group can be a site for nucleophilic substitution, allowing the covalent attachment of ligands that can then coordinate with a catalytic metal. Alternatively, the aromatic ring itself can interact with metal complexes.

Research Findings:

While direct studies on the use of poly(this compound) as a catalyst support are not extensively documented in publicly available literature, research on related functionalized poly(phenylacetylene)s provides a strong basis for its potential. For example, polymers with functional groups have been successfully used to support transition metal catalysts for various organic reactions. researchgate.netrsc.orgacs.org The general principle involves the synthesis of the polymer, followed by the immobilization of the catalyst, as depicted in the following theoretical scheme:

Polymerization: The monomer, this compound, is polymerized to form a poly(phenylacetylene) derivative.

Functionalization (if necessary): The chloro or methyl groups on the polymer can be modified to introduce specific coordinating sites for a target metal catalyst.

Catalyst Immobilization: The polymer support is treated with a solution of the desired metal complex, leading to the formation of the heterogenized catalyst.

The resulting material would be a solid, insoluble catalyst that can be easily filtered from the reaction mixture and potentially reused multiple times, thereby reducing costs and environmental impact. The properties of the polymer support, such as its swelling behavior in different solvents and its thermal stability, would be crucial for the performance of the heterogenized catalyst.

| Property | Theoretical Implication for Catalyst Heterogenization |

| Polymer Backbone | Conjugated polyacetylene structure provides a rigid and thermally stable framework. |

| Chloro Substituent | Potential site for post-polymerization functionalization to introduce specific ligands. |

| Methyl Substituent | Can influence the polymer's solubility and swelling characteristics in organic solvents. |

| Solid Support | Facilitates easy separation of the catalyst from the reaction products, enabling recycling. |

Table 1: Theoretical Implications of Poly(this compound) for Catalyst Heterogenization

Development of Optoelectronic Materials and Sensors

Conjugated polymers, such as poly(phenylacetylene)s, are a class of materials that have garnered significant interest for their application in optoelectronic devices like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. The electronic properties of these polymers, including their band gap and photoluminescence behavior, can be finely tuned by modifying the substituents on the polymer backbone.

The polymerization of this compound would result in a polymer with a conjugated backbone and pendant substituted phenyl rings. The presence of both an electron-withdrawing chloro group and an electron-donating methyl group on the phenyl ring is expected to have a significant impact on the electronic structure and, consequently, the optoelectronic properties of the resulting polymer.

Research Findings:

Specific research on the optoelectronic properties of poly(this compound) is limited. However, studies on halogenated and alkylated poly(phenylacetylene)s offer valuable insights. For instance, the introduction of halogen atoms can influence the polymer's emission properties and has been explored in the context of creating materials for chemical sensors. rsc.org The incorporation of bulky groups can also lead to interesting photophysical phenomena such as aggregation-induced emission (AIE), where the material is non-emissive in solution but becomes highly fluorescent in the aggregated state. This property is particularly useful for the development of highly sensitive chemical sensors.

The combination of the chloro and methyl groups in this compound could lead to a polymer with unique properties. The steric hindrance caused by the substituents might force the polymer backbone into a twisted conformation, which could enhance solubility and potentially lead to AIE characteristics. The electronic effects of the substituents would also influence the polymer's band gap and emission wavelength.

| Substituent Effect | Potential Impact on Optoelectronic Properties |

| Chloro Group (Electron-withdrawing) | May lower the energy levels of the polymer's frontier orbitals (HOMO and LUMO), potentially affecting the emission color and electron-accepting ability. |

| Methyl Group (Electron-donating) | May raise the energy levels of the frontier orbitals, influencing the band gap and hole-transporting properties. |

| Combined Steric Hindrance | Could lead to a non-planar polymer structure, potentially enhancing solubility and inducing aggregation-induced emission (AIE). |

| Polyacetylene Backbone | Provides the essential conjugated system for charge transport and luminescence. |

Table 2: Potential Effects of Substituents on the Optoelectronic Properties of Poly(this compound)

The potential for tuning the optoelectronic properties through the specific substitution pattern of this compound makes its derived polymers interesting candidates for further research in the field of organic electronics and sensors. For example, thin films of such a polymer could be fabricated and tested for their response to various analytes, with changes in fluorescence intensity or color serving as the sensing mechanism.

Advanced Spectroscopic and Structural Elucidation of 1 Chloro 2 Ethynyl 3 Methylbenzene and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Analysis

High-resolution mass spectrometry is a cornerstone technique for determining the elemental composition of a molecule with high precision. For 1-chloro-2-ethynyl-3-methylbenzene (B6159441) (C₉H₇Cl), HRMS provides an exact mass measurement, which can be used to confirm its molecular formula. The presence of the chlorine atom is particularly significant, as the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in a characteristic M+2 peak, providing a clear signature for chlorine-containing compounds.

The fragmentation analysis in mass spectrometry provides valuable structural information. For substituted ethynylbenzenes, common fragmentation pathways involve the loss of the substituents from the aromatic ring and cleavage of the ethynyl (B1212043) group. The study of these fragmentation patterns helps to piece together the molecular structure.

Table 1: Illustrative HRMS Data for a Related Chloro-alkynyl Compound

| Compound Name | Molecular Formula | Calculated Mass [M]⁺ | Found Mass [M]⁺ | Ionization Method |

| 1-chloro-3-(p-tolylethynyl)benzene | C₁₅H₁₁Cl | 226.0549 | 226.0543 | EI+ |

This table is illustrative and based on data for a structurally related compound to demonstrate the principles of HRMS analysis.

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of ¹H NMR and ¹³C NMR experiments allows for the mapping of the carbon and hydrogen framework of the molecule.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the acetylenic proton, and the methyl protons. The chemical shifts and coupling constants (J-values) of the aromatic protons would provide information about their relative positions on the benzene (B151609) ring. The acetylenic proton would typically appear as a singlet in a specific region of the spectrum, and the methyl protons would also give a characteristic singlet.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons, the two sp-hybridized carbons of the ethynyl group, and the methyl carbon would all appear in their expected regions, confirming the presence of these functional groups.

While a full, assigned NMR dataset for this compound is not widely published, data for a closely related isomer, 1-chloro-3-(p-tolylethynyl)benzene, can provide insight into the expected spectral features. rsc.org

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | ~7.0 - 7.5 | Multiplet |

| Acetylenic-H | ~3.0 - 3.5 | Singlet |

| Methyl-H | ~2.3 - 2.5 | Singlet |

| ¹³C NMR | Expected Chemical Shift (ppm) | |

| Aromatic-C | ~120 - 140 | |

| Aromatic C-Cl | ~130 - 135 | |

| Acetylenic-C | ~80 - 95 | |

| Methyl-C | ~20 - 25 |

This table presents expected chemical shift ranges based on standard NMR principles and data for analogous compounds.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their vibrational modes.

For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands. A sharp, weak absorption around 3300 cm⁻¹ would be indicative of the ≡C-H stretch of the terminal alkyne. The C≡C triple bond stretch would appear as a weak to medium band in the region of 2100-2140 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methyl group would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-Cl stretch would give rise to a signal in the fingerprint region, typically between 800 and 600 cm⁻¹.

Raman spectroscopy provides complementary information. The C≡C triple bond, being more polarizable, often gives a stronger signal in the Raman spectrum than in the FT-IR spectrum. This can be particularly useful for confirming the presence of the alkyne functionality.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Alkyne | ≡C-H stretch | ~3300 |

| Alkyne | C≡C stretch | ~2100 - 2140 |

| Aromatic | C-H stretch | ~3000 - 3100 |

| Methyl | C-H stretch | ~2850 - 2960 |

| Aromatic | C=C stretch | ~1450 - 1600 |

| Chloroalkane | C-Cl stretch | ~600 - 800 |

X-ray Crystallography for Single Crystal Structure Determination of Derivatives and Complexes

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While obtaining a single crystal of this compound itself might be challenging, its derivatives or metal complexes often form crystals suitable for X-ray diffraction analysis.

This technique can provide precise bond lengths, bond angles, and intermolecular interactions, offering an unambiguous confirmation of the molecular structure. For example, the formation of a metal complex with the ethynyl group could facilitate crystallization and allow for detailed structural analysis. The resulting crystal structure would confirm the substitution pattern on the benzene ring and provide valuable information about the electronic effects of the chloro and methyl substituents on the geometry of the molecule.

Advanced Spectroscopic Techniques for Investigating Reaction Pathways and Intermediates

Understanding the mechanisms of reactions involving this compound requires specialized spectroscopic techniques capable of detecting and characterizing transient intermediates. These intermediates are often short-lived and present in low concentrations, making their study challenging. ethz.ch

Techniques such as transient absorption spectroscopy can be employed to monitor the formation and decay of reactive species in real-time. For reactions involving changes in electronic structure, such as those involving radical ions or excited states, this method can provide valuable kinetic and structural information. nih.gov

Furthermore, electrospray ionization mass spectrometry (ESI-MS) can be used to gently transfer reaction intermediates from solution into the gas phase for mass analysis, allowing for their identification and characterization. ethz.chnih.gov In some cases, zwitterionic intermediates in reactions of alkynes have been isolated and characterized using a combination of spectroscopic and computational methods, providing deep mechanistic insights. nih.gov The study of such intermediates is crucial for understanding reaction outcomes and for the rational design of new synthetic methodologies. ethz.chosti.gov

Computational and Theoretical Investigations of 1 Chloro 2 Ethynyl 3 Methylbenzene

Quantum Chemical Calculations (Density Functional Theory, ab initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational in predicting the electronic structure and inherent reactivity of molecules like 1-chloro-2-ethynyl-3-methylbenzene (B6159441). These methods solve the Schrödinger equation, or a simplified form of it, to provide detailed information about electron distribution and energy levels.

DFT has become a popular tool due to its balance of accuracy and computational cost. For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311G**), can be employed to optimize the molecule's geometry and predict various electronic properties. nih.gov These calculations can reveal how the electron-withdrawing nature of the chlorine atom and the π-system of the ethynyl (B1212043) group, combined with the electron-donating effect of the methyl group, influence the electron density distribution around the benzene (B151609) ring.

Ab initio calculations, while more computationally intensive, can offer higher accuracy. These methods are crucial for benchmarking DFT results and for studying systems where electron correlation effects are particularly important. For instance, gas-phase calculations on substituted phenylcarbenes have shown that aromatic ring substituents can significantly impact singlet-triplet splitting. nih.gov Similar studies on this compound would elucidate the energies of its frontier molecular orbitals (HOMO and LUMO), which are key indicators of its reactivity towards electrophiles and nucleophiles. The energy gap between the HOMO and LUMO can provide insights into the molecule's kinetic stability and electronic excitation properties. rsc.org

The reactivity of this compound can be further predicted by calculating various reactivity descriptors. The electrostatic potential (ESP) map, for example, would visualize the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. The ethynyl group, with its high electron density, would be a probable site for electrophilic addition, while the carbon atom attached to the chlorine would be susceptible to nucleophilic substitution. researchgate.net

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the ability to donate electrons; related to ionization potential. |

| LUMO Energy | -1.2 eV | Indicates the ability to accept electrons; related to electron affinity. |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and electronic transitions. |

| Dipole Moment | 1.8 D | Measures the overall polarity of the molecule. |

Note: The values in this table are representative and would be obtained from specific DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a single molecule, molecular dynamics (MD) simulations offer a dynamic view of how molecules behave over time, both individually and in condensed phases. MD simulations are particularly valuable for conformational analysis and understanding intermolecular interactions.

For a relatively rigid molecule like this compound, conformational analysis via MD would primarily focus on the rotation of the methyl group. However, the real power of MD lies in its ability to simulate the molecule in a solvent or in the solid state, revealing how it interacts with its environment. By simulating a system containing many molecules of this compound, one can study aggregation behavior, which is often driven by π-π stacking interactions between the aromatic rings. chemistrysteps.com

MD simulations can also shed light on the interactions between this compound and other molecules. For example, simulations in a water box could predict its solubility and hydration free energy. nih.gov In a non-polar solvent like toluene (B28343), MD could model the dispersion forces and weak electrostatic interactions that govern its behavior in solution. chemistrysteps.com These simulations are crucial for understanding its properties in a realistic chemical environment, which can influence its reactivity and potential applications. For instance, understanding how it interacts with a catalyst surface is vital for designing efficient synthetic routes.

Prediction of Spectroscopic Properties and Spectral Interpretation

Computational methods are indispensable for predicting and interpreting spectroscopic data. By simulating the interaction of a molecule with electromagnetic radiation, we can obtain theoretical spectra that can be compared with experimental results, aiding in structure elucidation and the assignment of spectral features.

For this compound, DFT calculations can predict its infrared (IR) and Raman spectra with a high degree of accuracy. youtube.comnih.gov The calculated vibrational frequencies correspond to specific bond stretches, bends, and torsions within the molecule. For example, characteristic peaks for the C≡C stretch of the ethynyl group, the C-Cl stretch, and various C-H and C-C vibrations in the aromatic ring and methyl group can be predicted. These predictions can be invaluable in analyzing experimental spectra and confirming the successful synthesis of the compound. libretexts.org

Furthermore, time-dependent DFT (TD-DFT) can be used to predict the ultraviolet-visible (UV-Vis) absorption spectrum. ic.ac.uk This would reveal the electronic transitions of the molecule, such as the π-π* transitions within the aromatic system. The predicted absorption maxima (λ_max) can be correlated with the electronic structure, providing further validation of the theoretical model. researchgate.net Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be calculated, which are highly sensitive to the local electronic environment of each nucleus and are a cornerstone of structural characterization.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Feature | Corresponding Functional Group/Vibration |

| Infrared (IR) | ~3300 cm⁻¹ | ≡C-H stretch |

| Infrared (IR) | ~2100 cm⁻¹ | C≡C stretch |

| Infrared (IR) | ~750 cm⁻¹ | C-Cl stretch |

| ¹³C NMR | ~135 ppm | C-Cl |

| ¹³C NMR | ~90 ppm | C≡C |

| ¹³C NMR | ~20 ppm | -CH₃ |

| UV-Vis | ~250 nm | π → π* transition |

Note: These are representative values. Actual values would depend on the specific computational method and basis set used.

Computational Elucidation of Reaction Mechanisms and Transition States

Understanding the detailed pathway of a chemical reaction is crucial for optimizing reaction conditions and controlling product formation. Computational chemistry provides powerful tools to map out reaction mechanisms, identify intermediates, and characterize transition states.

For this compound, computational methods can be used to investigate a variety of potential reactions. For example, the mechanism of electrophilic addition to the ethynyl group can be studied in detail. nih.govorganic-chemistry.org By calculating the potential energy surface, researchers can identify the most stable intermediates (such as a vinyl cation) and the transition states that connect them. youtube.com The activation energy barrier for the reaction can be determined from the energy difference between the reactants and the transition state, providing a quantitative measure of the reaction rate. chemistrysteps.com

Another important class of reactions for this molecule is palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which would involve the C-Cl bond. libretexts.org DFT calculations can elucidate the complex catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps. libretexts.orgresearchgate.net These calculations can help in understanding the role of the catalyst and ligands, and in predicting the regioselectivity and stereoselectivity of the reaction. acs.org Similarly, cycloaddition reactions involving the ethynyl group can be modeled to predict the feasibility and stereochemical outcome of forming new cyclic products. nih.gov

In silico Design of Novel Derivatives with Enhanced Reactivity or Specific Applications

One of the most exciting applications of computational chemistry is the in silico design of new molecules with desired properties. By systematically modifying the structure of this compound and computationally screening the resulting derivatives, researchers can identify promising candidates for specific applications before embarking on time-consuming and expensive laboratory synthesis.

For example, by introducing different substituent groups onto the aromatic ring, one could tune the electronic properties of the molecule to enhance its reactivity in a particular reaction. nih.gov Computational screening could identify derivatives with a lower HOMO-LUMO gap, suggesting they would be more reactive. rsc.org This approach is particularly useful in the design of new organic electronic materials, where tuning the electronic properties is crucial.

Furthermore, in silico methods can be used to design derivatives of this compound as potential building blocks for more complex molecular architectures, such as polymers or macrocycles. MD simulations could be used to predict the self-assembly properties of these derivatives, while quantum chemical calculations could assess their electronic and optical properties. This rational design approach can significantly accelerate the discovery of new materials with tailored functionalities. For instance, derivatives could be designed to act as ligands for specific metal catalysts, with computations predicting their binding affinity and influence on the catalytic activity.

Future Research Directions and Emerging Trends

Continuous Flow Synthesis and Microreactor Technologies for Compound Production